molecular formula C33H37ClN8O3 B12402860 Egfr-IN-61

Egfr-IN-61

Cat. No.: B12402860
M. Wt: 629.1 g/mol
InChI Key: XELFLRFPUQAHBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The preparation of Egfr-IN-61 involves several synthetic routes and reaction conditions. One of the methods includes the use of specific reagents and catalysts to achieve the desired chemical structure. The synthesis typically involves multiple steps, including the formation of key intermediates and their subsequent reactions to form the final product . Industrial production methods may involve optimization of these synthetic routes to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Egfr-IN-61 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Egfr-IN-61 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool to study the inhibition of EGFR kinase activity and to develop new EGFR inhibitors. In biology, it is used to investigate the role of EGFR in cell signaling and cancer progression. In medicine, this compound is being explored as a potential therapeutic agent for the treatment of cancers that harbor EGFR mutations. Additionally, it has applications in the pharmaceutical industry for the development of new anticancer drugs .

Mechanism of Action

Egfr-IN-61 exerts its effects by inhibiting the tyrosine kinase activity of the epidermal growth factor receptor. It binds to the adenosine triphosphate (ATP)-binding site of the enzyme, preventing the phosphorylation of tyrosine residues within the receptor’s intracellular domain. This inhibition disrupts the downstream signaling pathways that promote cell proliferation, survival, and metastasis. The molecular targets and pathways involved include the EGFR signaling pathway, which is crucial for the growth and survival of cancer cells .

Comparison with Similar Compounds

Egfr-IN-61 is unique compared to other EGFR inhibitors due to its high potency against specific EGFR mutations, such as L858R/T790M and L858R/T790M/C797S. Similar compounds include gefitinib, erlotinib, afatinib, and osimertinib, which are also EGFR inhibitors used in cancer therapy. this compound has shown superior efficacy in overcoming resistance associated with these mutations .

Conclusion

This compound is a promising compound with significant potential in cancer therapy. Its unique properties and high potency against specific EGFR mutations make it a valuable tool for scientific research and a potential therapeutic agent for the treatment of cancers. Further research and development are needed to fully explore its applications and optimize its use in clinical settings.

Properties

Molecular Formula

C33H37ClN8O3

Molecular Weight

629.1 g/mol

IUPAC Name

2-chloro-N-[2-[2-(dimethylamino)ethyl-methylamino]-5-[[4-[1-(3-hydroxypropyl)indol-3-yl]pyrimidin-2-yl]amino]-4-methoxyphenyl]pyridine-4-carboxamide

InChI

InChI=1S/C33H37ClN8O3/c1-40(2)15-16-41(3)29-20-30(45-4)27(19-26(29)37-32(44)22-10-12-35-31(34)18-22)39-33-36-13-11-25(38-33)24-21-42(14-7-17-43)28-9-6-5-8-23(24)28/h5-6,8-13,18-21,43H,7,14-17H2,1-4H3,(H,37,44)(H,36,38,39)

InChI Key

XELFLRFPUQAHBD-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCN(C)C1=CC(=C(C=C1NC(=O)C2=CC(=NC=C2)Cl)NC3=NC=CC(=N3)C4=CN(C5=CC=CC=C54)CCCO)OC

Origin of Product

United States

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